(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
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Overview
Description
(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a dimethylamino group and a hydroxyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, which enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino alcohol.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a reductive amination reaction, where a suitable aldehyde or ketone precursor is reacted with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxyl Group Addition: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or convert the dimethylamino group to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines or deoxygenated compounds.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride
- (3R,5S)-5-[(ethylamino)methyl]pyrrolidin-3-ol dihydrochloride
- (3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-2-ol dihydrochloride
Uniqueness
(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and hydroxyl groups allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
2763740-66-3 |
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Molecular Formula |
C7H18Cl2N2O |
Molecular Weight |
217.13 g/mol |
IUPAC Name |
(3R,5S)-5-[(dimethylamino)methyl]pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)5-6-3-7(10)4-8-6;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1 |
InChI Key |
BXLWSPJWTYSFJJ-AUCRBCQYSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1C[C@H](CN1)O.Cl.Cl |
Canonical SMILES |
CN(C)CC1CC(CN1)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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